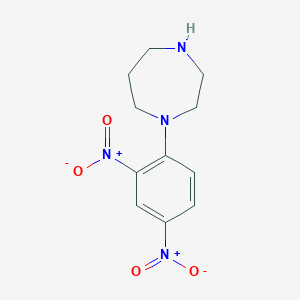
1-(2,4-Dinitrophenyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dinitrophenyl)-1,4-diazepane typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable diazepane precursor. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and a diazepane derivative in the presence of an acid catalyst, such as hydrochloric acid, in an organic solvent like ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding diamino derivative, while substitution reactions can introduce various functional groups onto the diazepane ring.
科学研究应用
1-(2,4-Dinitrophenyl)-1,4-diazepane has several scientific research applications:
作用机制
The mechanism of action of 1-(2,4-dinitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation, leading to disruptions in cellular energy production . Additionally, the compound’s nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
Schiff Bases: Compounds containing a C=N bond, which are structurally related to hydrazones and have similar chemical properties.
Uniqueness
1-(2,4-Dinitrophenyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dinitrophenyl group enhances its reactivity and potential for various applications compared to other similar compounds .
属性
IUPAC Name |
1-(2,4-dinitrophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQGMUQPONACFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
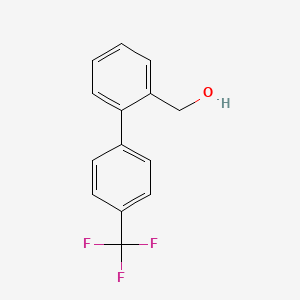
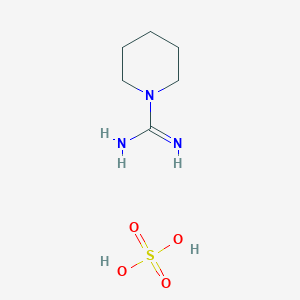
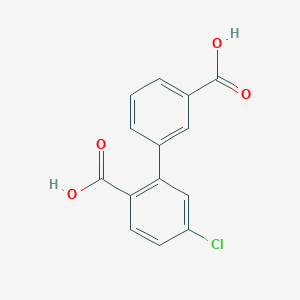
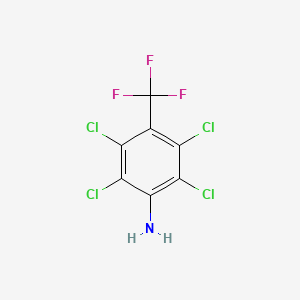

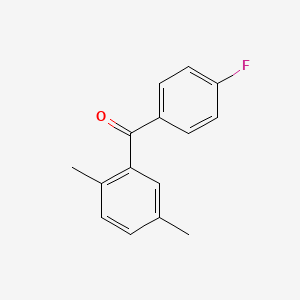
![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

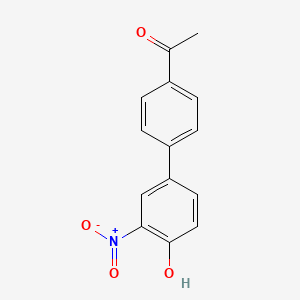


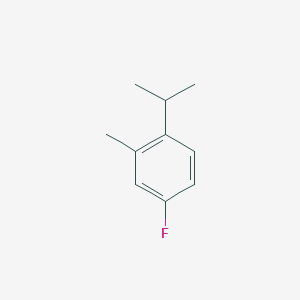
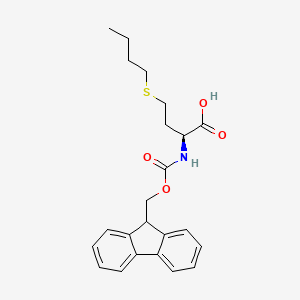
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)
